molecular formula C10H6Cl2N2OS B391719 (5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B391719
M. Wt: 273.14g/mol
InChI Key: RNPXRLBHRIWCDV-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to an imidazolidinone ring, with a sulfanylidene group adding to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a dichlorophenyl group with an imidazolidinone ring and a sulfanylidene group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other compounds.

Properties

Molecular Formula

C10H6Cl2N2OS

Molecular Weight

273.14g/mol

IUPAC Name

(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Cl2N2OS/c11-6-2-1-3-7(12)5(6)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+

InChI Key

RNPXRLBHRIWCDV-XBXARRHUSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)N2)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)N2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)N2)Cl

Origin of Product

United States

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